molecular formula C13H13FO B13813407 2-Cyclopentylidene-2-fluoro-1-phenylethanone CAS No. 495418-36-5

2-Cyclopentylidene-2-fluoro-1-phenylethanone

Katalognummer: B13813407
CAS-Nummer: 495418-36-5
Molekulargewicht: 204.24 g/mol
InChI-Schlüssel: JNABDNAFYAYAGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopentylidene-2-fluoro-1-phenylethanone is an organic compound with the molecular formula C₁₃H₁₃FO It is characterized by a cyclopentylidene group attached to a fluorinated phenylethanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylidene-2-fluoro-1-phenylethanone typically involves the reaction of cyclopentanone with fluorobenzene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopentylidene-2-fluoro-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylethanone derivatives.

Wissenschaftliche Forschungsanwendungen

2-Cyclopentylidene-2-fluoro-1-phenylethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 2-Cyclopentylidene-2-fluoro-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-1-phenylethanone: A structurally similar compound with a simpler structure.

    Cyclopentylidene derivatives: Compounds with similar cyclopentylidene groups but different substituents.

Uniqueness

2-Cyclopentylidene-2-fluoro-1-phenylethanone is unique due to the presence of both a cyclopentylidene group and a fluorinated phenylethanone structure

Eigenschaften

CAS-Nummer

495418-36-5

Molekularformel

C13H13FO

Molekulargewicht

204.24 g/mol

IUPAC-Name

2-cyclopentylidene-2-fluoro-1-phenylethanone

InChI

InChI=1S/C13H13FO/c14-12(10-6-4-5-7-10)13(15)11-8-2-1-3-9-11/h1-3,8-9H,4-7H2

InChI-Schlüssel

JNABDNAFYAYAGX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=C(C(=O)C2=CC=CC=C2)F)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.